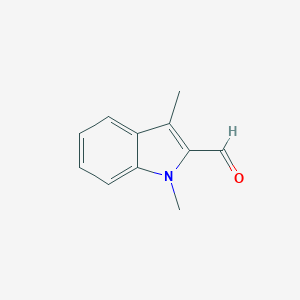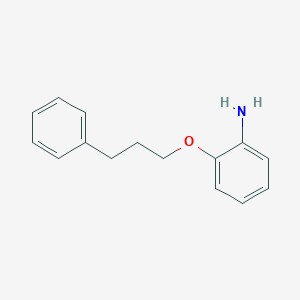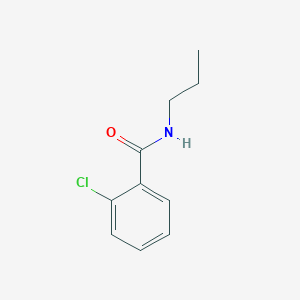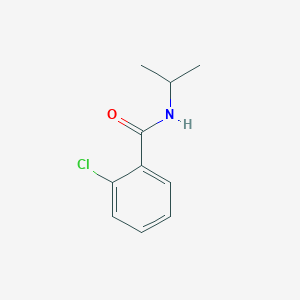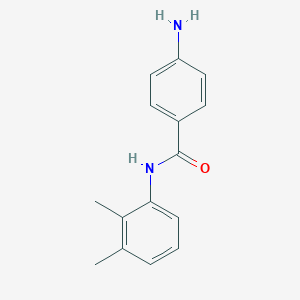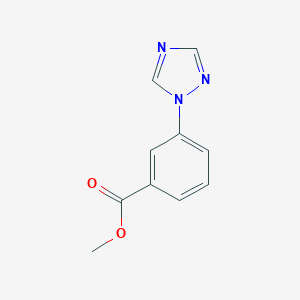
Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate
Vue d'ensemble
Description
“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of triazole compounds like “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be achieved through the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and versatility .Molecular Structure Analysis
The molecular structure of “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be represented by the InChI code: 1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 .Chemical Reactions Analysis
Triazole compounds, including “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate”, are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities . They can participate in various chemical reactions due to the presence of the triazole ring.Physical And Chemical Properties Analysis
“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Applications De Recherche Scientifique
Biological Activities and Applications
Triazole Derivatives in Medicine and Pharmacology
Triazole derivatives are pivotal in the development of new pharmaceuticals due to their broad spectrum of biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The diverse structural variations possible within the triazole class allow for targeted synthesis and evaluation against a variety of biological targets, highlighting their potential in addressing diseases, including neglected diseases and emerging pathogens resistant to current treatments (Ferreira et al., 2013).
Synthetic Applications
Synthesis of Novel Triazole Derivatives
The triazole ring system serves as a versatile scaffold for the synthesis of novel compounds with potential pharmaceutical applications. Various synthetic methodologies, including eco-friendly approaches, have been developed to construct triazole derivatives efficiently. These methodologies facilitate the exploration of triazole's biological activities and their incorporation into drug discovery programs (de Souza et al., 2019).
Material Science Applications
Proton-Conducting Polymeric Membranes
1,2,4-Triazole derivatives have been found to be promising materials for the development of proton-conducting membranes in fuel cells. These compounds enhance the membranes' thermal stability, mechanical strength, and ionic conductivity, making them suitable for high-temperature applications. This application demonstrates the potential of triazole derivatives in energy-related technologies (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
Corrosion Inhibition for Metal Surfaces
Triazole derivatives have been recognized as effective corrosion inhibitors for various metals and alloys. The specific mechanisms through which these compounds protect metal surfaces include forming protective layers that prevent corrosive substances from reaching the metal surface. This characteristic is particularly beneficial in industrial applications where metal longevity is crucial (Hrimla et al., 2021).
Propriétés
IUPAC Name |
methyl 3-(1,2,4-triazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYSGGAEUCELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623584 | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate | |
CAS RN |
167626-27-9 | |
| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

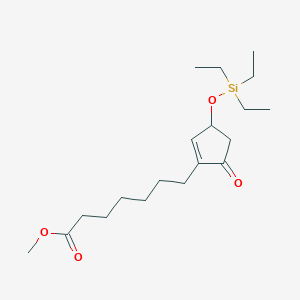
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)


![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)

